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molecular formula C8H9F3N2 B1298979 n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 35203-49-7

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B1298979
M. Wt: 190.17 g/mol
InChI Key: KWYSQBACVABOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026704

Procedure details

A solution of 1.1 g (5.0 mmol) 4-methylamino-3-nitrobenzotrifluoride in 200 ml ethanol was hydrogenated at atm. pressure by using 5% Pd-C (0.15 g) as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give 3-amino-4-methylaminobenzotrifluoride as crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:13]([O-])=O>C(O)C.[Pd]>[NH2:13][C:4]1[CH:5]=[C:6]([C:9]([F:10])([F:11])[F:12])[CH:7]=[CH:8][C:3]=1[NH:2][CH3:1]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1NC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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